Cas no 104989-09-5 (Benzenamine,4,4'-(1,3,4-oxadiazole-2,5-diyl)bis[N,N-bis(4-methylphenyl)-)
104989-09-5 structure
Product Name:Benzenamine,4,4'-(1,3,4-oxadiazole-2,5-diyl)bis[N,N-bis(4-methylphenyl)-
Numero CAS:104989-09-5
MF:C42H36N4O
MW:612.761449813843
CID:139461
PubChem ID:20224966
Update Time:2025-04-19
Benzenamine,4,4'-(1,3,4-oxadiazole-2,5-diyl)bis[N,N-bis(4-methylphenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,5-Bis(4-N,N-di-(4-methylphenyl)-aminophenyl)-[1,3,4]oxadiazole
- BMAPO
- FT-0717162
- AKOS015914007
- 104989-09-5
- 4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline
- Benzenamine,4,4'-(1,3,4-oxadiazole-2,5-diyl)bis[N,N-bis(4-methylphenyl)-
- SCHEMBL10341190
-
- Inchi: 1S/C42H36N4O/c1-29-5-17-35(18-6-29)45(36-19-7-30(2)8-20-36)39-25-13-33(14-26-39)41-43-44-42(47-41)34-15-27-40(28-16-34)46(37-21-9-31(3)10-22-37)38-23-11-32(4)12-24-38/h5-28H,1-4H3
- Chiave InChI: PMGNLZYIMYOMOU-UHFFFAOYSA-N
- Sorrisi: O1C(C2C=CC(=CC=2)N(C2C=CC(C)=CC=2)C2C=CC(C)=CC=2)=NN=C1C1C=CC(=CC=1)N(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1
Proprietà calcolate
- Massa esatta: 612.28900
- Massa monoisotopica: 612.28891178g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 47
- Conta legami ruotabili: 8
- Complessità: 795
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 11
- Superficie polare topologica: 45.4Ų
Proprietà sperimentali
- PSA: 45.40000
- LogP: 11.57680
Benzenamine,4,4'-(1,3,4-oxadiazole-2,5-diyl)bis[N,N-bis(4-methylphenyl)- Letteratura correlata
-
1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
104989-09-5 (Benzenamine,4,4'-(1,3,4-oxadiazole-2,5-diyl)bis[N,N-bis(4-methylphenyl)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti